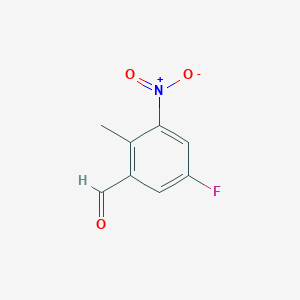

5-Fluoro-2-methyl-3-nitrobenzaldehyde

Description

Contextualization of Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are a cornerstone class of compounds in organic synthesis, serving as versatile building blocks for a vast array of complex molecules. liberty.eduacs.org The aldehyde functional group is highly reactive and participates in numerous chemical transformations, making it a key precursor in the construction of pharmaceuticals, agrochemicals, and specialty materials. ncert.nic.in

These compounds are fundamental to various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard reactions. They are also pivotal in the synthesis of heterocyclic compounds, which are integral to many biologically active molecules. organic-chemistry.orgnih.gov For instance, substituted benzaldehydes are used in multi-component reactions, such as the Biginelli or Hantzsch reactions, to efficiently construct complex ring systems. The synthesis of functionalized benzaldehydes is an active area of research, with methods being developed to allow for their creation in cost-effective and time-efficient manners, such as through one-pot procedures. liberty.eduacs.org Their importance is underscored by their role as intermediates in the production of a wide range of products, from flavorings and plastics to essential drugs. ncert.nic.in

Significance of Fluorine and Nitro Groups in Aromatic Systems

The introduction of fluorine and nitro groups onto an aromatic ring, such as in 5-Fluoro-2-methyl-3-nitrobenzaldehyde (B6272067), dramatically influences the molecule's electronic properties, reactivity, and potential biological activity.

Fluorine: The strategic incorporation of fluorine atoms into organic molecules is a common practice in medicinal chemistry. Due to its high electronegativity, fluorine can alter the acidity and basicity of nearby functional groups, modify metabolic stability by blocking sites susceptible to oxidative metabolism, and enhance binding affinity to biological targets. The presence of a fluorine atom can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. This has made fluorinated compounds integral to the development of many modern pharmaceuticals, including anticancer agents and antibiotics.

Nitro Group: The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups. Its presence on an aromatic ring deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. A key feature of the nitro group in synthesis is its ability to be readily reduced to an amino group (–NH₂). This transformation is fundamental in the production of anilines, which are precursors to a wide range of dyes, pharmaceuticals, and other functional materials. Nitroaromatic compounds are key intermediates in heterocyclic chemistry and are used in large quantities for the production of drugs. chem-soc.si

Interactive Table 2: Influence of Key Functional Groups on Aromatic Systems

| Functional Group | Key Effects on Aromatic Ring | Significance in Synthesis |

| Aldehyde (-CHO) | Electron-withdrawing; directs electrophilic substitution to the meta position. | Highly reactive site for C-C bond formation, condensation reactions, and synthesis of heterocycles. ncert.nic.inorganic-chemistry.org |

| Fluorine (-F) | Strong inductive electron withdrawal; weak resonance electron donation. Deactivates the ring. | Enhances metabolic stability, lipophilicity, and binding affinity. Widely used in drug design. |

| Nitro (-NO₂) | Very strong electron-withdrawing group (both inductive and resonance). Strongly deactivates the ring. | Can be reduced to an amino group, a crucial transformation. Activates the ring for nucleophilic substitution. chem-soc.si |

| Methyl (-CH₃) | Weak electron-donating group. Activates the ring and directs electrophilic substitution to ortho/para positions. | Can be oxidized to other functional groups. |

Overview of Research Trajectories for this compound

Specific research focused solely on this compound is limited in currently accessible scientific literature. uni.lu However, based on its chemical structure—a multi-substituted benzaldehyde (B42025)—its research trajectory can be inferred to be that of a specialized chemical intermediate. The combination of the reactive aldehyde group with the modulating effects of the fluoro and nitro substituents makes it a potentially valuable precursor for the synthesis of complex, highly functionalized molecules.

Research involving structurally similar compounds provides insight into its potential applications:

Heterocyclic Chemistry: A related compound, 2-Fluoro-5-nitrobenzaldehyde (B1301997), has been used in cyclocondensation reactions with amidines to synthesize substituted quinazolines, a class of compounds with significant biological activity. researchgate.net It is plausible that this compound could be employed in similar synthetic strategies to create novel heterocyclic frameworks.

Pharmaceutical Intermediates: The synthesis of drug molecules often involves intermediates with specific substitution patterns to fine-tune their pharmacological properties. For example, the related compound 2-methyl-3-fluoro-6-nitrobenzoic acid is noted as an important pharmaceutical intermediate for synthesizing anti-tumor drug molecules. patsnap.com Given this, this compound is likely designed as a building block for targeted therapeutic agents.

Advanced Material Synthesis: The unique electronic properties imparted by the fluoro and nitro groups could make this compound a candidate for the synthesis of novel organic materials, although this application is less documented than its potential in medicinal chemistry.

In essence, the research trajectory for this compound is that of a bespoke building block, synthesized for multi-step pathways leading to high-value, complex target molecules, particularly within the pharmaceutical and agrochemical sectors.

Conventional Synthetic Routes and Precursor Transformations

Conventional approaches rely on building the molecule by sequentially introducing the required functional groups—fluoro, methyl, nitro, and aldehyde—onto an aromatic ring through precursor transformations.

Nitration is a cornerstone of aromatic synthesis, involving the introduction of a nitro (NO₂) group onto an aromatic ring. The success of this electrophilic aromatic substitution reaction hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), and the directing effects of the substituents already present on the ring.

A plausible synthetic route involves the nitration of a precursor such as 5-fluoro-2-methylbenzoic acid. In this scenario, the existing fluorine and methyl groups, along with the carboxylic acid group, dictate the position of the incoming nitro group. The carboxylic acid is a deactivating group and a meta-director, while the methyl group is an activating ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director. The nitration of the closely related 3-fluorobenzoic acid to produce 5-fluoro-2-nitro-benzoic acid has been successfully demonstrated. google.com This analogous process suggests that the nitration of 5-fluoro-2-methylbenzoic acid would proceed under similar conditions, likely yielding the desired 3-nitro substitution pattern due to the directing influence of the present functional groups. The reaction is typically carried out in sulfuric acid with a mixture of sulfuric and nitric acid at controlled temperatures. google.com

Table 1: Analogous Nitration Reaction Conditions

| Starting Material | Nitrating Agent | Solvent | Temperature Range | Product | Yield | Reference |

| 3-Fluorobenzoic Acid | 100% HNO₃ / 100% H₂SO₄ | 100% H₂SO₄ | -10 to +35 °C | 5-Fluoro-2-nitro-benzoic acid | >85% | google.com |

For aromatic rings that are significantly deactivated by electron-withdrawing groups, standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) may be insufficient. scirp.orgscirp.org In such cases, more powerful nitrating agents are required. A combination of fuming nitric acid (nitric acid containing dissolved dinitrogen pentoxide) and oleum (fuming sulfuric acid, which is sulfuric acid containing dissolved sulfur trioxide) is often employed. scirp.orgresearchgate.netmasterorganicchemistry.com

The primary role of concentrated sulfuric acid or oleum in nitration is to facilitate the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. masterorganicchemistry.comquora.com Oleum, being a stronger acid and dehydrating agent than concentrated sulfuric acid, increases the concentration of the nitronium ion, thereby enhancing the rate of nitration for deactivated substrates. researchgate.netmasterorganicchemistry.com This approach is necessary for compounds that are resistant to nitration under milder conditions. scirp.orgscirp.org

Another key strategy involves modifying functional groups on a pre-existing, appropriately substituted aromatic scaffold. This can include the oxidation of a methyl group to an aldehyde or the introduction of a fluorine atom via halogen exchange.

The conversion of an aromatic methyl group into an aldehyde is a critical transformation. However, the direct oxidation of a methyl group on a nitrated toluene derivative can be challenging. For instance, studies have shown that compounds like 2-nitrotoluene and 4-nitrotoluene are resistant to oxidation by reagents such as selenium(IV) oxide. emporia.edu Other methods, like Electro-Fenton oxidation, have been shown to cause subsequent oxidation of the methyl group, but this often follows initial denitration steps. nih.gov

A more common and reliable approach is a multi-step sequence analogous to the synthesis of 5-fluoro-2-nitro-benzaldehyde from 3-fluoro-toluene. google.com This process typically involves:

Side-chain halogenation: The methyl group is first chlorinated or brominated under free-radical conditions (e.g., using N-chlorosuccinimide or bromine with light/initiator) to form a benzyl (B1604629) halide.

Hydrolysis: The resulting benzyl halide is then hydrolyzed to the corresponding benzaldehyde. This can be achieved through various methods, including the Sommelet reaction or by treatment with a suitable hydrolyzing agent.

This two-step conversion circumvents the difficulties of direct oxidation in the presence of other sensitive functional groups like the nitro group.

The introduction of fluorine onto an aromatic ring can be effectively achieved through a nucleophilic aromatic substitution reaction known as the Halogen Exchange or "Halex" process. google.com This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving halogen.

The synthesis of fluoro-nitro-benzaldehydes from their chloro-nitro-benzaldehyde precursors is a well-documented example of this strategy. The reaction involves treating the chlorinated compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide at elevated temperatures. google.com For example, 5-chloro-2-nitrobenzaldehyde can be converted to 5-fluoro-2-nitrobenzaldehyde (B184836). google.com This method avoids the often harsh conditions of electrophilic fluorination and provides a direct route to the desired fluorinated product.

Table 2: Halogen Exchange Reactions for Fluoro-Nitro-Benzaldehyde Synthesis

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 5-Chloro-2-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylacetamide | 150 °C | 5-Fluoro-2-nitrobenzaldehyde | 60.7% | google.com |

| 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylformamide | 160 °C | 4-Fluoro-3-nitrobenzaldehyde | Quantitative | google.com |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride (KF) | Dimethylformamide | 150 °C | 2-Fluoro-5-nitrobenzaldehyde | 91% | google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO3 |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

5-fluoro-2-methyl-3-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6FNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3 |

InChI Key |

RUFNWXXFCIKZBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 5 Fluoro 2 Methyl 3 Nitrobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is the primary site for a range of nucleophilic addition and condensation reactions. The presence of the strongly electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

5-Fluoro-2-methyl-3-nitrobenzaldehyde (B6272067) is expected to readily undergo nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product. The rate of these reactions is generally enhanced by the electron-deficient nature of the aromatic ring.

Common nucleophiles that can add to the aldehyde include Grignard reagents, organolithium compounds, and cyanide ions. For instance, the addition of a Grignard reagent would lead to the formation of a secondary alcohol.

Condensation Reactions (e.g., Schiff Base Formation with Amidines and Hydrazides)

The aldehyde functionality of this compound is a prime site for condensation reactions with primary amines and their derivatives, such as amidines and hydrazides, to form Schiff bases (imines) and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

The reaction with hydrazides is a common method for the synthesis of hydrazones, which are compounds containing the R1R2C=NNR3R4 functionality. These reactions are often catalyzed by a small amount of acid. Similarly, amidines react to form N,N-disubstituted imines. The cyclocondensation of o-fluorobenzaldehydes with amidines has been reported to yield quinazolines. For example, the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with acetamidine (B91507) can lead to the formation of 2-methyl-6-nitroquinazoline.

| Aldehyde | Amine/Hydrazide | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino,4-nitrophenyl)benzene | Ethanol, NaOH (cat.), reflux, 4h | 97.6 |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base | Absolute ethanol, reflux, 36h | 76.4 |

| Cinnamaldehyde | Benzhydrazide | Hydrazone | Acetonitrile, reflux | - |

Aldol (B89426) Condensation and Related Carbonyl Additions (e.g., Chalcone Derivatives)

This compound can participate in aldol-type condensation reactions. A notable example is the Claisen-Schmidt condensation, where an aldehyde without α-hydrogens reacts with a ketone in the presence of a base to form a β-hydroxy ketone, which then dehydrates to an α,β-unsaturated ketone, commonly known as a chalcone.

| Aldehyde | Ketone | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | 4'-Chloroacetophenone | NaOH (solid), grinding | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | - |

| 4-Nitrobenzaldehyde | 4-Methoxyacetophenone | Conventional method | 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one | 82 |

| Benzaldehyde | Acetophenone | Cu(OTf)2, microwave | Chalcone | 74-91 |

Selective Oxidation to Corresponding Carboxylic Acids

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 5-fluoro-2-methyl-3-nitrobenzoic acid. Various oxidizing agents can achieve this transformation. The choice of reagent is crucial to avoid side reactions, especially with the nitro group present.

Mild oxidizing agents are generally preferred. Reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and nitric acid (HNO3) are effective for oxidizing aldehydes to carboxylic acids. vaia.com Selenium-catalyzed oxidation with hydrogen peroxide is another green and efficient method. mdpi.com The presence of the electron-withdrawing nitro group can make the oxidation of the aldehyde group more facile.

| Aldehyde | Oxidizing Agent/Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | Diphenyl diselenide/H2O2 | - | 24h | - |

| Various aromatic aldehydes | Oxone | - | - | High |

| Benzaldehyde | VO(acac)2/H2O2 | - | - | - |

Selective Reduction to Corresponding Alcohols or Amines

The aldehyde group can be selectively reduced to a primary alcohol (5-fluoro-2-methyl-3-nitrobenzyl alcohol) or further to a methyl group. For the selective reduction to the alcohol, mild reducing agents are required to avoid the simultaneous reduction of the nitro group. Sodium borohydride (B1222165) (NaBH4) is a common reagent for this purpose, as it typically does not reduce nitro groups under standard conditions. jsynthchem.com Ammonia borane (B79455) in water is another effective system for the chemoselective reduction of aldehydes. rsc.org

| Substrate | Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Aldehydes | NaBH4-acetylacetone | Primary Alcohols | - | High |

| Aldehydes | Ammonia borane | Primary Alcohols | Neat water | High |

| m-Nitrobenzaldehyde | Lithium aluminium hydride | m,m′-azobenzyl alcohol | - | - |

Reactivity of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. However, its primary reactivity in the context of this molecule lies in its susceptibility to reduction.

The nitro group can be selectively reduced to an amino group (-NH2) to form 3-amino-5-fluoro-2-methylbenzaldehyde. This transformation is of significant synthetic importance as it provides a route to various other derivatives. A variety of reagents can be employed for this selective reduction, with the choice depending on the desired selectivity and reaction conditions.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H2 with Pd, Pt, or Ni catalysts) and chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). More selective methods that are compatible with other functional groups, such as the aldehyde, have also been developed. For instance, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce aromatic nitro groups at room temperature. niscpr.res.in Another system involves the use of NaBH4 in the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com

| Substrate | Reducing Agent/System | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Aromatic nitro compounds | Hydrazine glyoxylate/Zn or Mg | Aromatic amines | Room temperature | Good |

| Aromatic nitro compounds | NaBH4 / Ni(PPh3)4 | Aromatic amines | Ethanol | - |

| Aromatic nitro compounds with amide | Hydrazine hydrate | Aromatic amines | Pressure mediated | - |

Reductions to Aromatic Amines and Derived Functional Groups

The reduction of the nitro group in aromatic compounds is a fundamental transformation for the synthesis of anilines. For this compound, this transformation can be achieved using various reducing agents, with the potential for chemoselectivity depending on the reagents and conditions employed. The aldehyde group is also susceptible to reduction, typically to a primary alcohol.

Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni) and chemical reductions. Metal-free reductions, for instance using trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, offer a mild and effective alternative for converting nitroarenes to the corresponding anilines. This method is known to tolerate many functional groups.

Simultaneously, the aldehyde group can be reduced to a primary alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in The choice of reducing agent is critical for achieving selective reduction of either the nitro or the aldehyde group. For instance, NaBH₄ is generally selective for aldehydes and ketones over nitro groups, while catalytic hydrogenation can often reduce both functionalities unless carefully controlled.

Interactive Data Table: Potential Reduction Reactions

| Functional Group | Reagent System | Expected Product | Selectivity Notes |

| Nitro Group | H₂, Pd/C | Aromatic Amine | Can also reduce the aldehyde group. |

| Nitro Group | HSiCl₃, Et₃N | Aromatic Amine | Generally chemoselective for the nitro group. |

| Aldehyde Group | NaBH₄ | Primary Alcohol | Selective for the carbonyl over the nitro group. |

| Both Groups | LiAlH₄ | Aromatic Amine and Primary Alcohol | Powerful reducing agent, typically reduces both groups. |

Influence of Nitro Group on Aromatic Ring Activation for Nucleophilic Substitution

The nitro group (NO₂) plays a pivotal role in activating the aromatic ring of this compound towards nucleophilic attack. As a potent electron-withdrawing group through both resonance and inductive effects, it significantly reduces the electron density of the benzene (B151609) ring. This effect is most pronounced at the ortho and para positions relative to the nitro group.

In the case of this molecule, the nitro group is in the para position relative to the fluorine atom. This positioning is ideal for activating the C-F bond for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the NO₂ group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction. wiserpub.com This stabilization lowers the activation energy of the reaction, making the displacement of the fluoride (B91410) ion by a nucleophile more favorable compared to an unactivated aryl fluoride. wiserpub.com

Reactivity of the Fluoro-Aromatic System

The carbon-fluorine bond in aryl fluorides is strong; however, when the aromatic ring is sufficiently activated by electron-withdrawing groups, the fluoride ion can act as a good leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Ring

The most significant reaction pathway for the fluoro-aromatic system in this compound is the SNAr reaction. The combination of the activating nitro group para to the fluorine atom facilitates the displacement of fluoride by a wide range of nucleophiles.

This reactivity is demonstrated in analogous compounds; for example, 2-fluoro-5-nitrobenzaldehyde readily undergoes cyclocondensation with amidines, a reaction initiated by nucleophilic attack on the fluorinated ring. researchgate.net Similarly, SNAr reactions on N-(5-fluoro-2-nitrophenyl)acetamide with various amines have been explored, highlighting the utility of the activated fluoro-nitroaromatic scaffold. semanticscholar.org For this compound, reactions with nucleophiles such as amines, alkoxides, and thiolates are expected to proceed efficiently to yield the corresponding substituted products.

Interactive Data Table: Representative SNAr Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Amine | R₂NH | 5-(Dialkylamino)-2-methyl-3-nitrobenzaldehyde |

| Alkoxide | RONa | 5-(Alkoxy)-2-methyl-3-nitrobenzaldehyde |

| Thiolate | RSNa | 5-(Alkylthio)-2-methyl-3-nitrobenzaldehyde |

| Hydroxide | NaOH | 5-Hydroxy-2-methyl-3-nitrobenzaldehyde |

The displacement of fluoride in this SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged cyclohexadienyl anion intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization is the key factor in stabilizing the intermediate.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride ion. This step is typically fast.

Both steric and electronic factors influence the rate and feasibility of SNAr reactions on this compound.

Electronic Effects: The primary electronic effect is the strong activation provided by the electron-withdrawing nitro group, as previously discussed. The aldehyde group also contributes to the electron-deficient nature of the ring. The fluorine atom itself exerts a strong inductive electron-withdrawing effect, which further increases the electrophilicity of the carbon it is attached to, making it more susceptible to nucleophilic attack.

Steric Effects: The methyl group is positioned ortho to the site of nucleophilic attack (the carbon bearing the fluorine). This ortho-substituent can exert steric hindrance, potentially slowing the reaction by impeding the approach of the incoming nucleophile. The magnitude of this steric effect will depend on the size of the nucleophile. Bulky nucleophiles would be expected to react more slowly than smaller ones. This steric hindrance makes the compound likely less reactive than an analogous compound without the 2-methyl group.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DOM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. wikipedia.org

Applying a standard DOM strategy directly to this compound is highly problematic. The primary obstacle is the presence of the aldehyde functional group. Organolithium reagents are potent nucleophiles and will readily add to the electrophilic aldehyde carbonyl, a reaction that is much faster than proton abstraction from the aromatic ring. masterorganicchemistry.com

To utilize a DOM strategy, the aldehyde group would first need to be protected. A common method is to convert the aldehyde into an acetal (B89532) (e.g., a cyclic acetal using ethylene (B1197577) glycol), which is stable under the strongly basic conditions of lithiation but can be easily removed with aqueous acid upon completion of the reaction. libretexts.orgwikipedia.org

Once the aldehyde is protected, the regioselectivity of the metalation must be considered. In the protected molecule, there are no powerful DMGs. Fluorine is considered a moderate directing group and could potentially direct lithiation to its ortho position (the C6 position). semanticscholar.org However, the acidity of the available protons and the complex interplay of the remaining substituents would influence the final outcome. A successful DOM strategy would therefore require a carefully planned synthetic sequence involving protection of the aldehyde, followed by the lithiation and electrophilic quench, and concluding with deprotection. An alternative advanced strategy involves the in situ protection of the aldehyde by adding a lithium amide, which can transform the aldehyde into a temporary DMG. harvard.edu

Reactivity of the Methyl Group

A key transformation of the methyl group involves free-radical halogenation, which converts it into a more reactive haloalkyl group. This functionalized intermediate is a crucial stepping stone for the formation of fused heterocyclic systems. A notable example, analogous to the reactivity of the closely related methyl 5-fluoro-2-methyl-3-nitrobenzoate, is the side-chain bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO). This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.

The resulting 2-(bromomethyl)-5-fluoro-3-nitrobenzaldehyde is a highly reactive intermediate. The benzylic bromide is a good leaving group, making the carbon atom susceptible to nucleophilic attack, which is a key step in intramolecular cyclization reactions for the formation of fused rings.

Table 1: Representative Side-Chain Bromination Reaction

| Starting Material | Reagents | Product | Reaction Conditions |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 2-(Bromomethyl)-5-fluoro-3-nitrobenzaldehyde | Reflux in Carbon Tetrachloride (CCl₄) |

Intramolecular Cyclization and Heterocycle Formation

The strategic positioning of the aldehyde and the (functionalized) methyl group in this compound allows for its use as a precursor in the synthesis of various fused heterocyclic systems. These intramolecular reactions are pivotal in constructing complex molecular architectures.

While direct synthesis examples from this compound are not extensively documented, the reactivity of structurally similar compounds provides strong evidence for its potential in forming quinazoline (B50416) and isoquinoline (B145761) derivatives. The reaction of o-halobenzaldehydes with amidines is a known method for quinazoline synthesis. For instance, the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with acetamidine yields 2-methyl-6-nitroquinazoline. researchgate.net It is therefore highly probable that this compound would undergo a similar reaction with various amidines to produce substituted quinazolines.

Furthermore, the reaction of 2-fluoro-5-nitrobenzaldehyde with amidines containing an active methyl group has been shown to produce 3-aminoisoquinoline derivatives as the major product. researchgate.net This suggests that this compound could also be a viable precursor for isoquinoline synthesis. A plausible pathway involves the initial reaction of the aldehyde group, followed by intramolecular cyclization and aromatization. Another relevant synthetic route is the base-promoted tandem reaction of 2-methyl-arylaldehydes with nitriles to furnish 3-aryl isoquinolines. organic-chemistry.org

Table 2: Plausible Synthesis of Quinazoline and Isoquinoline Derivatives

| Target Heterocycle | Potential Reagents | Reaction Type |

|---|---|---|

| Substituted Quinazoline | Amidines (e.g., Acetamidine) | Cyclocondensation |

| Substituted Isoquinoline | Amidines with active methyl group or Nitriles | Cyclocondensation or Tandem Reaction |

Following the side-chain functionalization of the methyl group, this compound can undergo intramolecular cyclization to form other fused heterocyclic systems. A prime example is the synthesis of isobenzofuranone derivatives. Drawing a parallel from the reactivity of methyl 5-fluoro-2-methyl-3-nitrobenzoate, the brominated derivative, 2-(bromomethyl)-5-fluoro-3-nitrobenzaldehyde, can be subjected to hydrolysis. researchgate.net In this reaction, the aldehyde group would first need to be protected or the reaction conditions carefully controlled. Assuming the aldehyde can be converted to a more stable group or the reaction proceeds selectively, the bromomethyl group can undergo hydrolysis and subsequent intramolecular cyclization to yield a lactone. A more direct analogy is the synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one from methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate, which proceeds via hydrolysis and cyclization. researchgate.net

Table 3: Synthesis of an Isobenzofuranone Derivative

| Intermediate | Reaction | Product |

|---|---|---|

| 2-(Bromomethyl)-5-fluoro-3-nitrobenzaldehyde | Hydrolysis and Intramolecular Cyclization | 6-Fluoro-4-nitroisobenzofuran-1(3H)-one |

Applications As a Building Block and Synthetic Intermediate

Construction of Advanced Pharmaceutical Intermediates

The synthesis of novel therapeutic agents often relies on versatile starting materials that can be elaborated into complex molecular structures. 5-Fluoro-2-methyl-3-nitrobenzaldehyde (B6272067) serves as a key precursor in this regard. The aldehyde group is a primary site for transformations such as condensation reactions, reductive aminations, and the formation of heterocyclic rings.

Fluorinated and nitrated aromatic compounds are significant in medicinal chemistry. chemimpex.com The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. Isomeric compounds like 5-fluoro-2-nitrobenzaldehyde (B184836) are leveraged in medicinal chemistry to explore new therapeutic agents, particularly in cancer research. chemimpex.com While specific examples for this compound are not extensively documented, its structural motifs are found in various biologically active compounds. For instance, related fluoro-nitro-benzaldehydes are valuable starting materials for preparing pharmaceutically active substances like fused pyrimidines, which have applications in treating allergies. google.com

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Reaction Type | Intermediate/Scaffold | Potential Therapeutic Area |

|---|---|---|

| Reductive Amination | Substituted Benzylamines | CNS disorders, Oncology |

| Condensation Reactions (e.g., with active methylene (B1212753) compounds) | Chalcones, Benzylidene derivatives | Anti-inflammatory, Antimicrobial |

| Heterocycle Formation (e.g., with diamines) | Benzimidazoles, Quinoxalines | Antiviral, Anticancer |

Synthesis of Agrochemical Precursors and Active Compounds

In the field of agriculture, the development of effective and selective herbicides, insecticides, and fungicides is crucial. Fluorinated organic compounds have seen increasing use in agrochemicals due to their enhanced efficacy. chemimpex.com The structural features of this compound make it an ideal starting point for the synthesis of new agrochemical candidates.

The aldehyde functional group can be converted into various other functionalities, such as imines, oximes, or hydrazones, which are common in pesticidal compounds. Furthermore, the nitro group can be reduced to an amine, providing another point for chemical modification. Closely related isomers such as 5-fluoro-2-nitrobenzaldehyde and 2-fluoro-5-nitrobenzaldehyde (B1301997) are known to be key intermediates in the synthesis of agrochemicals, enabling the development of new crop protection agents. chemimpex.comguidechem.com

Development of Specialty Chemicals and Dyes

The chromophoric properties endowed by the nitroaromatic system make this compound a potential intermediate in the synthesis of specialty dyes. The key transformation in this application is the reduction of the nitro group to a primary amine (-NH₂). This resulting amino group can then be diazotized and coupled with other aromatic compounds to form highly conjugated azo dyes. The presence of the fluorine and methyl groups can modulate the color, stability, and solubility of the final dye molecule. Isomers like 2-fluoro-5-nitrobenzaldehyde are recognized as important intermediates for dyes. guidechem.com

Precursor for Novel Fluorinated Aromatic Compounds

Beyond its direct use in building larger molecules, this compound is a platform for creating a diverse library of other fluorinated aromatic compounds. Each functional group on the ring can be selectively transformed, leading to a wide array of derivatives.

Aldehyde Group Transformations: The aldehyde can be oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted to a cyano group.

Nitro Group Transformations: The nitro group is readily reduced to an amine, which can then be diazotized to introduce other substituents (e.g., -OH, -Cl, -Br, -I) via Sandmeyer-type reactions.

Fluorine Atom Substitution: The fluorine atom is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles like alkoxides, thiolates, and amines.

These transformations allow chemists to access a range of polysubstituted aromatic rings that would be difficult to synthesize by other means.

Integration into Complex Molecular Architectures (e.g., Macrocycles)

The synthesis of complex architectures like macrocycles often requires building blocks with multiple, orthogonally reactive functional groups. The aldehyde group of this compound provides a crucial reactive handle for forming carbon-carbon or carbon-heteroatom bonds, which can be a key step in a macrocyclization sequence. For example, it could undergo a Wittig or Horner-Wadsworth-Emmons reaction to form an alkene, which could then participate in a ring-closing metathesis reaction. While specific literature examples for this compound are sparse, its structure is well-suited for such advanced synthetic applications.

Design of Probes for Chemical Biology Research

Fluorescent probes are essential tools for visualizing biological processes. The fluoro-nitro-aromatic core of this compound is a potential scaffold for such probes. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to quenching by the nitro group. However, upon reduction of the nitro group to an amine within a specific biological environment (e.g., in hypoxic cancer cells), a significant increase in fluorescence can occur. This "turn-on" mechanism is a common strategy in probe design. The isomer 5-Fluoro-2-nitrobenzaldehyde is specifically noted for its utility in designing fluorescent probes for biological imaging. chemimpex.com This suggests that this compound could be similarly derivatized to create probes for detecting specific enzymes or cellular conditions.

Spectroscopic Data for this compound Not Available in Public Scientific Literature

Following a comprehensive search of scientific databases and literature, no published experimental spectroscopic data for the compound this compound could be located. Resources including chemical databases such as PubChem explicitly state that no literature data is available for this specific molecule.

The request for a detailed article focusing on the Fourier-Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound cannot be fulfilled at this time due to the absence of the necessary primary research findings.

While spectral information is available for related isomers, such as 5-fluoro-2-nitrobenzaldehyde and 2-fluoro-5-nitrobenzaldehyde, the strict adherence to the specified compound, as per the user's instructions, precludes the use of data from these different chemical structures. The unique substitution pattern of a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position on the benzaldehyde (B42025) ring will produce distinct spectroscopic signatures that cannot be accurately represented by data from its isomers.

Generating an article with detailed data tables and an analysis of characteristic functional group frequencies would require access to peer-reviewed studies or spectral database entries that have experimentally characterized this compound. As these are not currently available in the public domain, the creation of a scientifically accurate and informative article as outlined is not possible.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environments

Fluorine-19 NMR spectroscopy is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. sigmaaldrich.com The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, making it an excellent tool for structural analysis of fluorinated compounds. sigmaaldrich.comnih.gov

For 5-Fluoro-2-methyl-3-nitrobenzaldehyde (B6272067), the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-5 position. The precise chemical shift of this signal would be influenced by the electronic effects of the adjacent substituents on the aromatic ring: the ortho-nitro group and the para-methyl group. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. Analysis of this coupling pattern would help confirm the substitution pattern of the benzene (B151609) ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity of atoms within a molecule by correlating signals from different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.educolumbia.edu This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the aromatic CH groups, the methyl group, and the aldehyde group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound (C₈H₆FNO₃), HRMS would be able to confirm this exact molecular formula by measuring the mass of the molecular ion with very high precision, distinguishing it from other potential formulas with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules, allowing for the analysis of the intact molecular ion with minimal fragmentation. researchgate.net In ESI-MS analysis of this compound, the compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. uni.lu The resulting mass-to-charge ratio (m/z) would provide a clear confirmation of the molecular weight.

Table 1: Predicted ESI-MS Adducts for C₈H₆FNO₃ (Note: This data is predicted and not from experimental measurement.)

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 184.04045 |

| [M+Na]⁺ | 206.02239 |

| [M+K]⁺ | 221.99633 |

| [M+NH₄]⁺ | 201.06699 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD)

Should this compound form suitable single crystals, SC-XRD analysis would provide a precise and unambiguous determination of its solid-state structure. researchgate.net This technique would yield exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the planarity of the benzene ring, the orientation of the aldehyde and nitro substituents relative to the ring, and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking.

Analysis of Intermolecular and Supramolecular Interactions in the Crystalline State of this compound

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published research detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, a detailed experimental account of its intermolecular and supramolecular interactions in the crystalline state is not available at present.

The determination of a crystal structure is a prerequisite for the precise analysis of the three-dimensional arrangement of molecules in a solid. Such an analysis would typically involve the identification and characterization of various non-covalent interactions, including but not limited to:

Hydrogen Bonds: Potential interactions involving the aldehyde group's oxygen atom as a hydrogen bond acceptor.

Halogen Bonds: Interactions involving the fluorine atom.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals Forces: General attractive or repulsive forces between molecules.

Without experimental crystallographic data, any discussion of these interactions for this compound would be purely speculative. The precise geometry, distances, and angles of these potential interactions, which are crucial for a thorough scientific analysis, remain undetermined.

Therefore, no data tables or detailed research findings on the intermolecular and supramolecular interactions of this specific compound in the crystalline state can be provided. Further experimental work, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis, is required to elucidate these structural features.

Theoretical and Computational Studies of 5 Fluoro 2 Methyl 3 Nitrobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry for predicting the physicochemical properties of molecules. These computational methods allow for the investigation of molecular structures, electronic properties, and reactivity from first principles, providing insights that can be difficult to obtain through experimental means alone. For a substituted aromatic compound like 5-Fluoro-2-methyl-3-nitrobenzaldehyde (B6272067), these calculations can elucidate the complex interplay between its functional groups—fluoro, methyl, nitro, and aldehyde—and their collective influence on the molecule's behavior.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) has become a leading method in computational quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations determine the electronic structure of a molecule by modeling its electron density rather than its many-electron wavefunction. This approach is particularly effective for studying the electronic and structural properties of organic molecules. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve reliable predictions for geometry, vibrational frequencies, and other key molecular parameters. researchgate.netscirp.org

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable equilibrium geometry is reached.

Conformational analysis is crucial for molecules with rotatable bonds, such as the aldehyde (-CHO) and nitro (-NO2) groups attached to the benzene (B151609) ring. The orientation of these groups relative to the ring and to each other can significantly impact the molecule's stability and properties. DFT calculations can map the potential energy surface by systematically rotating these groups to identify the global minimum energy conformer as well as any other low-energy local minima. The relative planarity of the aldehyde and nitro groups with respect to the aromatic ring is a key aspect of this analysis, as steric hindrance from the adjacent methyl group can influence their orientation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) This table presents hypothetical but representative data for the specified compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-F | 1.35 |

| Bond Length | C-CH3 | 1.51 |

| Bond Length | C-NO2 | 1.48 |

| Bond Length | C-CHO | 1.49 |

| Bond Length | C=O (Aldehyde) | 1.21 |

| Bond Angle | F-C-C | 118.5 |

| Bond Angle | C-C-CH3 | 121.0 |

| Bond Angle | C-C-NO2 | 119.0 |

| Dihedral Angle | O=C-C=C | ~0 or ~180 (indicating planarity) |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculations solve for the normal modes of vibration, each associated with a specific frequency and atomic motion.

The computed frequencies are typically scaled by an empirical factor to correct for anharmonicity effects and limitations in the theoretical model, allowing for a more accurate comparison with experimental spectra. scirp.org This analysis enables the assignment of specific spectral bands to the vibrations of the molecule's functional groups, such as C-H stretching of the methyl and aldehyde groups, C=O stretching of the aldehyde, N-O stretching of the nitro group, and C-F stretching. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound This table presents hypothetical but representative data for the specified compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3150 | 3085 | Aromatic C-H stretch |

| ν(C-H) methyl | 3010 | 2950 | Asymmetric CH₃ stretch |

| ν(C=O) | 1745 | 1710 | Aldehyde C=O stretch |

| νas(NO₂) | 1560 | 1530 | Asymmetric NO₂ stretch |

| νs(NO₂) | 1380 | 1355 | Symmetric NO₂ stretch |

| ν(C-F) | 1255 | 1230 | C-F stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. Computational methods can predict NMR chemical shifts (δ) and coupling constants, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating magnetic shielding tensors, from which chemical shifts are derived.

By calculating the ¹H and ¹³C chemical shifts for this compound, one can assign specific resonance signals to each unique nucleus in the molecule. The predicted shifts are influenced by the local electronic environment, which is determined by the electron-withdrawing effects of the nitro, fluoro, and aldehyde groups and the electron-donating effect of the methyl group. mmu.ac.ukoxinst.com Comparing computed shifts with experimental data can confirm the molecular structure and conformation.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table presents hypothetical but representative data for the specified compound relative to a standard like TMS.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O (Aldehyde) | 189.5 | H (Aldehyde) | 10.1 |

| C-F | 165.0 (d, JCF) | H (Aromatic) | 8.0 - 8.5 |

| C-NO₂ | 150.2 | H (Methyl) | 2.6 |

| C-CH₃ | 138.1 | - | - |

| C-CHO | 135.4 | - | - |

| C (Aromatic) | 120.0 - 130.0 | - | - |

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. For this compound, the presence of strong electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO and affect the energy gap.

Table 4: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical but representative data for the specified compound.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.5 |

| LUMO Energy (ELUMO) | -3.2 |

| HOMO-LUMO Energy Gap (ΔE) | 4.3 |

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These parameters provide a comprehensive picture of the stability and reactivity profile of this compound, allowing for predictions of its behavior in chemical reactions.

Table 5: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical but representative data calculated from the FMO energies in Table 4.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.35 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 |

| Global Softness (S) | 1 / 2η | 0.23 |

| Electrophilicity Index (ω) | μ² / 2η | 6.65 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates regions of high electron density (negative potential) and blue signifies regions of electron deficiency (positive potential). nih.govwolfram.com

For this compound, the MEP map would highlight distinct reactive zones:

Negative Regions (Nucleophilic Sites): The most negative potential (red/yellow) is expected to be localized on the oxygen atoms of the nitro (NO₂) and aldehyde (CHO) groups. nih.govresearchgate.net These areas are rich in electron density and are the primary sites for electrophilic attack.

Positive Regions (Electrophilic Sites): Positive potential (blue) would be concentrated around the hydrogen atoms and, significantly, the carbon atom of the carbonyl group. The strong electron-withdrawing nature of the adjacent oxygen makes the aldehyde carbon highly electrophilic and susceptible to nucleophilic addition. pressbooks.pubmasterorganicchemistry.com The aromatic ring, influenced by the electron-withdrawing nitro and fluoro groups, would also exhibit regions of positive potential, making it susceptible to nucleophilic aromatic substitution, though generally less reactive than the aldehyde carbon.

The MEP surface provides a qualitative but powerful prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer, orbital interactions, and electron delocalization within a molecule. faccts.degrafiati.com It provides a quantitative picture of bonding by analyzing interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization. researchgate.net

In this compound, NBO analysis would reveal key intramolecular interactions that contribute to its stability and reactivity:

π-System Delocalization: Significant stabilization energies would arise from the delocalization of π-electrons within the benzene ring (π → π* interactions). chemrxiv.org

Substituent Effects: The electron-withdrawing nitro and aldehyde groups participate extensively in the π-system. NBO analysis would quantify strong donor-acceptor interactions between the lone pairs on the oxygen atoms (LP(O)) and the antibonding π* orbitals of the aromatic ring and vice-versa. These interactions are responsible for the deactivation of the ring towards electrophilic substitution.

Hyperconjugation: Interactions involving the methyl group's C-H bonds and the ring's π* orbitals (σ → π*) would also contribute to the molecule's electronic structure, albeit to a lesser extent than the resonance effects of the nitro and aldehyde groups.

A hypothetical NBO analysis detailing some of the most significant interactions is presented below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C6) | π(C2-C3) | 20.5 | Intra-ring π-delocalization |

| π(C4-C5) | π(C1-C6) | 18.2 | Intra-ring π-delocalization |

| LP(O) of NO₂ | π(N-C3) | 45.8 | Resonance (electron-withdrawal) |

| LP(O) of CHO | π(C-C1) | 30.1 | Resonance (electron-withdrawal) |

| σ(C-H) of CH₃ | π*(C1-C6) | 5.3 | Hyperconjugation |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in mapping out potential reaction pathways and determining their feasibility by calculating the energies of transition states and intermediates. researchgate.netacs.org

Transition State Characterization and Energy Barrier Calculations

To understand the kinetics of a reaction involving this compound, such as the nucleophilic addition to the aldehyde group, computational methods can be used to locate the transition state (TS) structure. academie-sciences.fr The transition state represents the highest energy point along the reaction coordinate. acs.org By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) can be determined. A lower energy barrier corresponds to a faster reaction rate. For instance, modeling the addition of a hydride ion (H⁻) to the carbonyl carbon would involve identifying the TS geometry where the C-H bond is partially formed and the C=O bond is partially broken. researchgate.net

Computational Modeling of Reaction Pathways and Selectivity

Many reactions can proceed through multiple competing pathways. Computational modeling can elucidate these pathways and predict selectivity by comparing their respective activation energies. researchgate.netacs.org For this compound, a key question could be the competition between nucleophilic addition at the aldehyde and nucleophilic aromatic substitution (SNAᵣ) at the fluorine-bearing carbon.

Pathway A (Nucleophilic Addition): A nucleophile attacks the electrophilic carbon of the aldehyde group. This pathway is generally fast for aldehydes. masterorganicchemistry.com

Pathway B (SNAᵣ): A strong nucleophile attacks the carbon attached to the fluorine atom, displacing the fluoride (B91410) ion. The presence of a strong electron-withdrawing nitro group meta to the fluorine makes this pathway less favorable than if it were in the ortho or para position.

By calculating the energy profiles for both pathways, it can be predicted which reaction is kinetically favored. It is highly probable that calculations would show the energy barrier for nucleophilic addition to the aldehyde to be significantly lower than that for SNAᵣ, indicating that the aldehyde group is the more reactive site.

Structure-Reactivity Relationship Studies from Computational Data

The integration of various computational results allows for the development of comprehensive structure-reactivity relationships. nih.govnih.gov For this compound, these relationships are governed by the interplay of its functional groups.

The MEP map visually confirms the high electrophilicity of the carbonyl carbon, marking it as the primary site for nucleophilic attack. researchgate.net NBO analysis provides quantitative data on the electronic effects of the substituents; the strong resonance withdrawal by the nitro and aldehyde groups and the inductive withdrawal by the fluorine atom all contribute to the electrophilicity of the molecule. researchgate.net These electronic properties directly influence the energy barriers calculated for potential reactions. For example, the electron-withdrawing groups stabilize the transition state of nucleophilic addition to the carbonyl, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com Conversely, the position of the nitro group makes it a less effective activator for SNAᵣ compared to an ortho/para placement, which would be reflected in a higher calculated energy barrier for that pathway. researchgate.net This synergy between different computational analyses provides a robust framework for predicting the molecule's chemical behavior. scholarsresearchlibrary.comresearchgate.net

Applications in Computer-Aided Synthesis Planning and Reaction Prediction

The theoretical data generated for this compound can be utilized in Computer-Aided Synthesis Planning (CASP) and reaction prediction software. chimia.chresearchgate.net These tools use large databases of known reactions and complex algorithms to design synthetic routes for target molecules. psu.edulabmanager.comnih.gov

Computational insights enhance CASP in several ways:

Feasibility Assessment: Calculated reaction energy barriers can help the software evaluate the likelihood of a proposed synthetic step. A step with a very high calculated barrier would be deprioritized or discarded.

Selectivity Prediction: When multiple reactive sites are present, as in this molecule, computational models of reaction pathways can predict the likely outcome, guiding the software to select the correct synthetic transformation. For example, the prediction that nucleophilic addition to the aldehyde is favored over SNAᵣ would ensure the CASP tool prioritizes reactions involving the aldehyde group.

Novel Route Discovery: By understanding the fundamental electronic structure and reactivity, computational models can help predict the outcomes of novel, unprecedented reactions, expanding the capabilities of synthesis planning beyond known transformations. labmanager.com

By integrating detailed computational data, CASP tools can generate more accurate, efficient, and reliable synthetic pathways, accelerating chemical research and development. labmanager.com

Q & A

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.